molecular formula C17H13ClN2O2 B2712882 Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate CAS No. 1207049-27-1

Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate

Cat. No.: B2712882
CAS No.: 1207049-27-1
M. Wt: 312.75
InChI Key: CGVMHSXROCGPBF-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate is a quinoline derivative featuring a methyl ester at position 2 and a 4-chlorophenylamino group at position 4. Quinoline scaffolds are widely explored in medicinal chemistry due to their biological relevance, including antimicrobial, anticancer, and antidiabetic activities.

Properties

IUPAC Name

methyl 4-(4-chloroanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-17(21)16-10-15(13-4-2-3-5-14(13)20-16)19-12-8-6-11(18)7-9-12/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVMHSXROCGPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinoline derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline or hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

The synthesis of Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate typically involves a multi-step process:

  • Formation of the Quinoline Core : The quinoline structure is synthesized through a Friedländer synthesis, which condenses aniline derivatives with ketones using an acid catalyst.
  • Introduction of the Chlorophenyl Group : This is achieved via nucleophilic aromatic substitution.
  • Esterification : The carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the methyl ester.

Medicinal Chemistry

This compound is studied for its potential as a building block in the development of new pharmaceuticals, particularly in treating malaria and other parasitic infections. Its structural similarity to known antimalarial agents allows it to be explored for enhanced efficacy against chloroquine-resistant strains of Plasmodium falciparum .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial activities. Studies have shown that these derivatives can inhibit bacterial growth and may serve as leads for developing new antibiotics .

Drug Development

The compound is being investigated for its role in drug development due to its unique structural features that may enhance bioavailability and therapeutic effectiveness. For instance, modifications to the quinoline core can lead to improved pharmacokinetic properties, making these derivatives promising candidates for further preclinical studies .

This compound has demonstrated several biological activities:

  • Antimalarial Activity : Variants of this compound have shown significant efficacy against both chloroquine-sensitive and resistant strains of malaria parasites. The mechanism involves targeting heme metabolism within the parasite .
  • Anticancer Potential : Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings warrant further investigation into their use as anticancer agents .

Case Study 1: Antimalarial Efficacy

A series of studies have evaluated the antimalarial properties of quinoline derivatives, including this compound. One study reported that certain modifications led to compounds with low nanomolar potency against Plasmodium falciparum, outperforming traditional drugs like chloroquine .

CompoundEC50 (nM)Selectivity Index
This compound13.0>1000
Chloroquine382<10

Case Study 2: Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. One study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential for development as a new antibiotic .

Mechanism of Action

The mechanism of action of Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their substituents, synthesis methods, and properties:

Compound Name Substituents (Positions) Synthesis Method Melting Point/Solubility Biological Activity/Notes Reference
Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate 2-COOCH₃, 4-NH-(4-ClC₆H₄) Not detailed in evidence Not reported Target compound for comparison
4-Chlorophenyl quinoline-2-carboxylate 2-COO-(4-ClC₆H₄) Quinaldic acid + 4-chlorophenol (POCl₃) 386 K (113°C) Crystal structure analyzed
4-Amino-2-(4-ClC₆H₄)-3-(4-MeOC₆H₄)quinoline (4k) 2-(4-ClC₆H₄), 3-(4-MeOC₆H₄), 4-NH₂ PdCl₂-catalyzed cross-coupling 223–225°C (ethanol recrystallization) Antimicrobial activity implied
Ethyl 2-(4-BrC₆H₄)quinoline-4-carboxylate (2) 4-COOEt, 2-(4-BrC₆H₄) Acid esterification (ref. 67, 79) Not reported Intermediate for oxadiazole derivatives
6-Chloro-2-(2-MeC₆H₄)quinoline-4-carboxylic acid 4-COOH, 2-(2-MeC₆H₄), 6-Cl Not detailed Soluble in DMSO, methanol Research chemical
Methyl 4-[2-(4-ClC₆H₄)-2-oxoethoxy]-6-F-quinoline-2-carboxylate 2-COOCH₃, 4-OCH₂CO(4-ClC₆H₄), 6-F Not detailed Not reported Antidiabetic applications (patent)
4-(Adamantan-1-yl)-2-(4-FC₆H₄)quinoline 4-adamantyl, 2-(4-FC₆H₄) Novel synthetic procedures Not reported Antituberculosis activity

Key Observations

  • Substituent Position and Functional Groups: The target compound’s 4-position (NH-(4-ClC₆H₄)) contrasts with analogs featuring direct aryl (e.g., 4-Chlorophenyl quinoline-2-carboxylate ) or bulky groups (e.g., adamantyl in ). Carboxylate esters (e.g., ethyl/methyl esters) vs. carboxylic acids (e.g., ) influence solubility and bioavailability. For instance, the carboxylic acid in is soluble in DMSO, whereas ester derivatives may exhibit better membrane permeability.
  • Synthetic Approaches :

    • Pd-catalyzed cross-coupling (e.g., ) enables precise introduction of aryl groups, while POCl₃-mediated esterification (e.g., ) is a classic method for carboxylate formation.
    • Adamantyl-containing derivatives require specialized routes, such as those described in , highlighting the role of steric effects in synthesis.
  • Physicochemical Properties :

    • Melting points vary significantly: 113°C for vs. 223–225°C for , reflecting differences in molecular symmetry and intermolecular interactions.
    • Halogenation (Cl, Br, F) impacts electronic properties and binding affinity. For example, fluorine in may enhance metabolic stability.

Biological Activity

Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a quinoline core substituted with a chlorophenyl group and a carboxylate moiety. Its molecular formula is C_16H_14ClN_2O_2, with a molecular weight of 302.75 g/mol. The presence of the chlorophenyl group is critical for its biological activity, influencing interaction with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis32
Pseudomonas aeruginosa64

These results suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).

Cytotoxicity Data

Cell LineIC50 (µM)
MCF-710
HCT-11615
HepG-212

The compound's ability to induce cell death in these lines indicates its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
  • Membrane Disruption : Studies suggest that it may disrupt bacterial membranes, causing depolarization and loss of membrane integrity .

Case Studies

  • Study on Antimicrobial Effectiveness : A study published in Antibiotics demonstrated that this compound showed significant activity against MRSA strains, with an MIC comparable to established antibiotics .
  • Cytotoxicity Assessment : Research published in Molecules highlighted the compound's cytotoxic effects on human cancer cell lines, where it was found to be more effective than some currently used chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate, considering yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of quinaldic acid derivatives with substituted phenols. For example, a protocol using quinaldic acid, 4-chlorophenol, and phosphorus oxychloride (POCl₃) under reflux (353–363 K for 8 hours) achieves ~90% yield . Key factors include stoichiometric ratios, reaction time, and temperature. Purification via recrystallization from ethanol is recommended to enhance purity .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and analytical techniques?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) for proton/carbon environments, infrared (IR) spectroscopy to confirm ester and amine functional groups, and mass spectrometry (MS) for molecular weight validation. High-resolution mass spectrometry (HRMS) resolves isotopic patterns, while elemental analysis ensures stoichiometric accuracy .

Q. What chromatographic methods are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) separates polar byproducts. Thin-layer chromatography (TLC) monitors progress. For high-purity crystals, recrystallization in ethanol or acetone is preferred .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the three-dimensional structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Use SHELXL for refinement, Mercury CSD 2.0 for visualization, and ORTEP-3 for thermal ellipsoid plots. Weak intermolecular interactions (e.g., C–H···O hydrogen bonds) can be analyzed via R₁₂(14) graph-set motifs .

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

  • Methodological Answer : Weak C–H···O hydrogen bonds and π-π stacking between quinoline and phenyl rings stabilize the lattice. Dihedral angles (e.g., 14.7° between quinoline and phenyl planes) and torsion angles (e.g., 17.7° for carboxylate groups) dictate molecular conformation. Mercury’s Materials Module can quantify packing similarities .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Validate assay protocols (e.g., dose-response curves, positive controls) and confirm compound purity via HPLC. Cross-reference pharmacological targets (e.g., HIF prolyl-hydroxylase inhibition ) with structural analogs. Use computational docking (AutoDock Vina) to predict binding affinities and reconcile discrepancies .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and metabolic pathways?

  • Methodological Answer : Employ QSAR models for logP and bioavailability predictions. Use SwissADME or pkCSM for absorption/distribution parameters. Molecular dynamics simulations (GROMACS) assess stability in biological membranes, while CYP450 enzyme docking identifies metabolic hotspots .

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